奥巴托克拉克斯甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

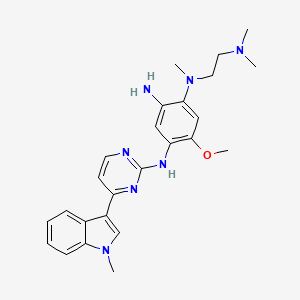

Obatoclax mesylate, also known as GX15-070, is a small molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are involved in the regulation of apoptosis, a form of programmed cell death. Obatoclax mesylate has been developed as a potential therapeutic agent for various types of cancer, including hematological malignancies and solid tumors .

科学研究应用

Chemistry: Used as a tool compound to study the Bcl-2 family of proteins and their role in apoptosis.

Biology: Investigated for its ability to induce apoptosis in various cancer cell lines, providing insights into the mechanisms of cell death.

Medicine: Evaluated in clinical trials for the treatment of hematological malignancies and solid tumors. .

作用机制

Target of Action

Obatoclax mesylate, also known as GX15-070, is an experimental drug primarily designed to target and inhibit the Bcl-2 family of proteins . The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, a process of programmed cell death. The family includes both pro-apoptotic and anti-apoptotic members. Obatoclax mesylate specifically binds to the anti-apoptotic Bcl-2 proteins .

Mode of Action

The interaction of Obatoclax mesylate with its targets results in the inhibition of the anti-apoptotic Bcl-2 proteins . This inhibition disrupts the ability of these proteins to interact with pro-apoptotic proteins . As a result, it induces apoptosis in cancer cells, thereby preventing tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by Obatoclax mesylate is the intrinsic pathway of apoptosis . This pathway is triggered by the release of apoptogenic factors in the mitochondria. The Bcl-2 family of proteins, the target of Obatoclax mesylate, is a main regulator of this pathway . By inhibiting the anti-apoptotic Bcl-2 proteins, Obatoclax mesylate allows the pro-apoptotic proteins to induce apoptosis, leading to cell death .

Pharmacokinetics

This has precluded the use of many classical drug-target interaction assays for its study . It is known that obatoclax mesylate can rapidly and completely partition into liposomal lipid but also rapidly exchange between liposome particles .

Result of Action

The primary result of Obatoclax mesylate’s action is the induction of apoptosis in cancer cells . This leads to the prevention of tumor growth . In addition, Obatoclax mesylate has been found to induce autophagy-dependent cell death and target cyclin D1 for proteasomal degradation .

Action Environment

The action, efficacy, and stability of Obatoclax mesylate can be influenced by various environmental factors. For instance, the compound’s insolubility has been an issue in the development of the drug This could potentially affect its bioavailability and hence its efficacy

生化分析

Biochemical Properties

Obatoclax mesylate is a pan-BCL-2 family proteins inhibitor . It plays a significant role in biochemical reactions by interacting with the Bcl-2 family of proteins . This interaction inhibits the anti-apoptotic proteins of the Bcl-2 family, thereby inducing apoptosis in cancer cells and preventing tumor growth .

Cellular Effects

Obatoclax mesylate has a profound impact on various types of cells and cellular processes. It promotes differentiation of human acute myeloid leukemia (AML) HL-60 cells and triggers their apoptosis in a dose- and time-dependent manner . Moreover, obatoclax-induced apoptosis is associated with leukemic cell differentiation . Furthermore, decreased expression of Bcl-2 protein is observed in obatoclax-treated HL-60 cells .

Molecular Mechanism

Obatoclax mesylate exerts its effects at the molecular level primarily through its inhibition of the Bcl-2 family of proteins . This inhibition induces apoptosis in cancer cells, thereby preventing tumor growth . It is found to be a direct and potent antagonist of liposome-bound Mcl-1 but not of liposome-bound Bcl-XL, and does not directly influence Bak .

Temporal Effects in Laboratory Settings

In laboratory settings, obatoclax mesylate exhibits temporal changes in its effects. Phase I trials of obatoclax mesylate in leukemia and lymphoma have defined well-tolerated regimens and have identified transient neurotoxicity as the most common adverse effect of this drug .

Dosage Effects in Animal Models

In animal models, the effects of obatoclax mesylate vary with different dosages. Systemic treatment of mice bearing Tsc2 +/- Em-myc lymphomas (whose cells depend on Mcl-1 for survival) with obatoclax conferred a survival advantage compared to vehicle alone .

Metabolic Pathways

Obatoclax mesylate is involved in the intrinsic or mitochondrial pathway of apoptosis . It binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, thereby inducing apoptosis in cancer cells .

Transport and Distribution

Obatoclax mesylate rapidly and completely partitions into liposomal lipid but also rapidly exchanges between liposome particles . This suggests that obatoclax mesylate can be transported and distributed within cells and tissues.

Subcellular Localization

Obatoclax mesylate is associated with the mitochondrial outer membrane . This subcellular localization is crucial for its activity as it targets the Bcl-2 family of proteins, which control the intrinsic or mitochondrial pathway of apoptosis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Obatoclax mesylate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of Obatoclax mesylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

Obatoclax mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of Obatoclax mesylate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Obatoclax mesylate, which can have different biological activities and properties .

相似化合物的比较

Similar Compounds

Venetoclax: Another Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.

Navitoclax: Targets both Bcl-2 and Bcl-xL and is being investigated for various cancers.

ABT-737: A small molecule inhibitor of Bcl-2, Bcl-xL, and Bcl-w, used in preclinical studies.

Uniqueness of Obatoclax Mesylate

Obatoclax mesylate is unique in its ability to inhibit multiple members of the Bcl-2 family, making it a pan-inhibitor. This broad-spectrum activity allows it to target various cancer types and overcome resistance mechanisms that may arise with more selective inhibitors .

属性

CAS 编号 |

803712-79-0 |

|---|---|

分子式 |

C21H23N3O4S |

分子量 |

413.5 g/mol |

IUPAC 名称 |

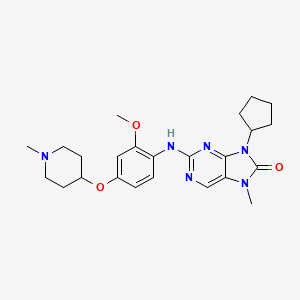

(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid |

InChI |

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+; |

InChI 键 |

ZVAGBRFUYHSUHA-DJDCCMOGSA-N |

SMILES |

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |

手性 SMILES |

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O |

规范 SMILES |

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Obatoclax; Obatoclax mesylate; GX 015-070; GX015-070; GX-015-070; GX 015070; GX015070; GX-015070; GX 05-070; GX15070MS. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

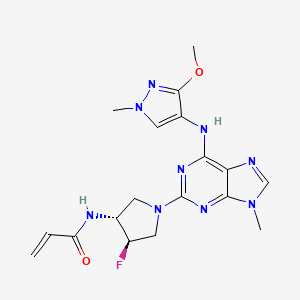

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide](/img/structure/B611978.png)

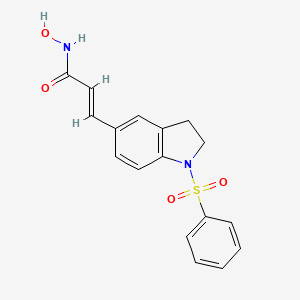

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride](/img/structure/B611986.png)

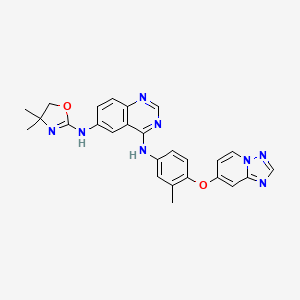

![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B612000.png)